molecular formula C6H12BrNO2 B2897858 2-bromo-N-(2-ethoxyethyl)acetamide CAS No. 321861-46-5

2-bromo-N-(2-ethoxyethyl)acetamide

Cat. No. B2897858
CAS RN: 321861-46-5
M. Wt: 210.071
InChI Key: IJDKXBADDOCHCT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethoxyethyl)acetamide is a chemical compound with the molecular formula C6H12BrNO2 . It has an average mass of 210.069 Da and a mono-isotopic mass of 209.005127 Da .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2-ethoxyethyl)acetamide consists of a bromine atom attached to an acetamide group, which is further connected to an ethoxyethyl group . More detailed structural analysis such as bond lengths, angles, and conformational properties would require advanced computational chemistry techniques or experimental methods like X-ray crystallography, which are beyond the scope of this analysis.

Scientific Research Applications

Synthesis and Characterization of Potent Melatonin Agonists

One application involves the synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), achieved through direct bromination of melatonin. This compound exhibits a relative binding affinity significantly higher than melatonin, acting as a potent agonist in physiological studies. It enhances the activity in inhibiting the spontaneous firing activity of cortical neurons and potentiates the inhibitory effect of GABA, indicating its potential in neurological research and applications (Duranti et al., 1992).

Environmental Impact and Degradation Studies

Another study evaluated the effects of halide ions on the degradation of acetaminophen with UV/H2O2 treatment, revealing that bromide ions reduce the degradation rate by promoting the formation of Br2−, which reacts slower than OH radicals. This highlights the complex roles of bromide in environmental chemistry and water treatment processes, offering insights into the selective reactivity towards organic compounds in water and wastewater treatment (Li et al., 2015).

Pharmacological Assessments

Research into the pharmacological effects of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications is another area of interest. A study synthesized novel acetamide derivatives and evaluated their activities, finding that certain compounds exhibited activities comparable to standard drugs. This work contributes to the development of new therapeutic agents (Rani et al., 2016).

Bioconjugation and Drug Delivery Systems

The synthesis of heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, and their application in coupling peptides to liposomes for immunization purposes, demonstrate the role of bromoacetamide derivatives in creating advanced drug delivery systems. These compounds enable the attachment of therapeutic agents to liposomal carriers, potentially enhancing the efficacy of vaccines and targeted therapies (Frisch et al., 1996).

Anticonvulsant Agent Synthesis

The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants showcases the utility of bromoacetamide compounds in medicinal chemistry. This research, involving the creation and evaluation of new compounds for anticonvulsant activity, underscores the importance of such derivatives in developing treatments for neurological disorders (Severina et al., 2020).

properties

IUPAC Name

2-bromo-N-(2-ethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKXBADDOCHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-ethoxyethyl)acetamide

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